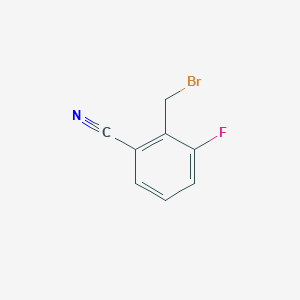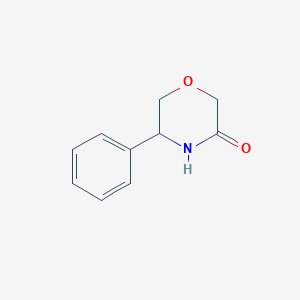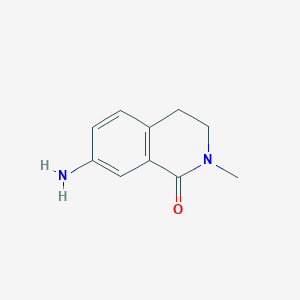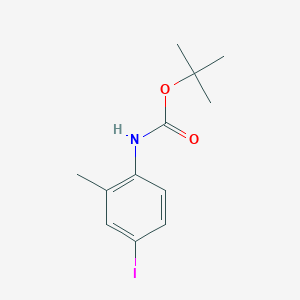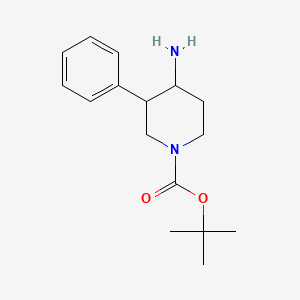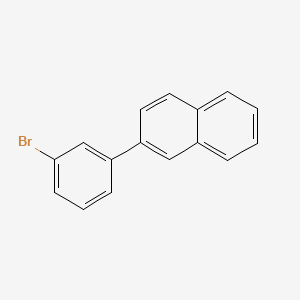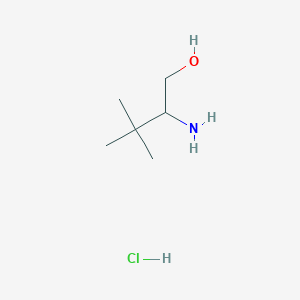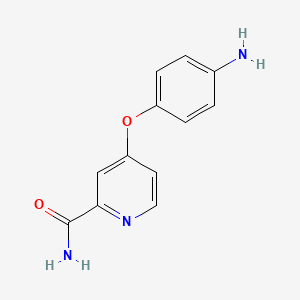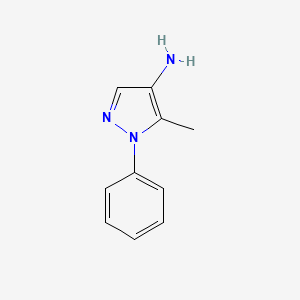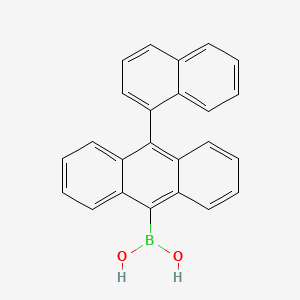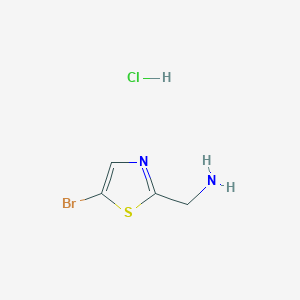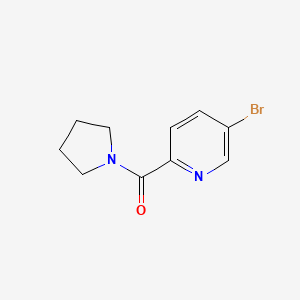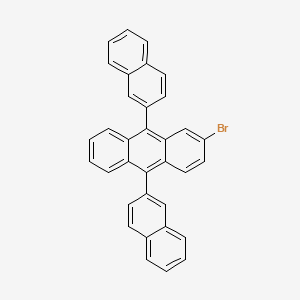
2-Bromo-9,10-bis(2-naphthalenyl)anthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-9,10-bis(2-naphthalenyl)anthracene, also known as BNPA, is a fluorescent dye that has been widely used in scientific research due to its unique properties. BNPA is a high-affinity fluorescent dye that is highly soluble in both organic and aqueous solvents. It is also highly stable and has a long shelf life. BNPA has been used in a variety of applications, including fluorescence microscopy, fluorescence imaging, and fluorescence-based bioassays.
作用机制
Target of Action
2-Bromo-9,10-bis(2-naphthalenyl)anthracene is a conjugated compound with a large conjugated system . It is primarily used as an electron-donating molecule in the formation of donor-acceptor based organic semiconductor devices .
Mode of Action
The compound’s mode of action is primarily through its interaction with other molecules in the formation of organic semiconductor devices . The large conjugated system in the molecule allows it to effectively change the optoelectronic properties of the target molecules, such as their emission and absorption wavelengths .
Result of Action
The molecular and cellular effects of this compound are primarily related to its role in organic semiconductor devices. By acting as an electron donor, it can influence the optoelectronic properties of these devices .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature should be room temperature, and it should be sealed in dry conditions to maintain its stability .
生化分析
Biochemical Properties
2-Bromo-9,10-bis(2-naphthalenyl)anthracene plays a significant role in biochemical reactions due to its large conjugated system. This compound interacts with various enzymes and proteins, primarily through π-π interactions and hydrophobic interactions. For instance, it can bind to cytochrome P450 enzymes, influencing their catalytic activity. Additionally, this compound can interact with DNA and RNA, potentially affecting gene expression and replication processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By generating ROS, this compound can induce oxidative stress, leading to changes in gene expression and cellular metabolism. Furthermore, this compound has been shown to affect cell proliferation and apoptosis, making it a potential candidate for cancer research .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as nucleic acids and proteins, altering their structure and function. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it can degrade under prolonged exposure to light and air. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate cellular processes without causing significant toxicity. At high doses, this compound can induce toxic effects, including oxidative stress, inflammation, and tissue damage. These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, affecting metabolic flux and metabolite levels. Additionally, this compound can influence the activity of other metabolic enzymes, altering the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The distribution of this compound within different cellular compartments can influence its biological activity and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall biological effects .
属性
IUPAC Name |
2-bromo-9,10-dinaphthalen-2-ylanthracene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H21Br/c35-28-17-18-31-32(21-28)34(27-16-14-23-8-2-4-10-25(23)20-27)30-12-6-5-11-29(30)33(31)26-15-13-22-7-1-3-9-24(22)19-26/h1-21H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVPXSAMRFIMLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC(=CC4=C(C5=CC=CC=C53)C6=CC7=CC=CC=C7C=C6)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H21Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623821 |
Source


|
| Record name | 2-Bromo-9,10-di(naphthalen-2-yl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
474688-76-1 |
Source


|
| Record name | 2-Bromo-9,10-di(naphthalen-2-yl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


